Superior Binding Affinity for Human NK1 Receptors: SSR240600 vs. Aprepitant and SR140333
SSR240600 demonstrates substantially higher affinity for the human NK1 receptor compared to the clinically approved antagonist aprepitant and the reference antagonist SR140333. In human IM9 lymphoblastic cells, SSR240600 binds with a Ki of 0.0061 nM, representing approximately 500-fold higher affinity than aprepitant (Ki = 3 nM) [1][2]. Even when assessed in the same human astrocytoma U373MG cell line, SSR240600 (Ki = 0.10 nM) maintains a 7.4-fold affinity advantage over SR140333 (Ki = 0.74 nM) [1]. This differential is preserved in human brain cortex membranes, where SSR240600 exhibits an IC50 of 0.017 nM [1]. The consistent subnanomolar to low picomolar affinity of SSR240600 across multiple human NK1 receptor-expressing systems establishes it as a higher-sensitivity tool for receptor occupancy studies and a more stringent comparator for novel antagonist characterization.
| Evidence Dimension | Binding Affinity (Ki) for Human NK1 Receptor |
|---|---|
| Target Compound Data | Ki = 0.0061 nM (IM9 cells); Ki = 0.10 nM (U373MG cells); IC50 = 0.017 nM (human brain cortex) |
| Comparator Or Baseline | Aprepitant: Ki = 3 nM (human NK1); SR140333: Ki = 0.74 nM (U373MG cells) |
| Quantified Difference | SSR240600 exhibits ~500-fold higher affinity than aprepitant (0.0061 nM vs. 3 nM) and ~7.4-fold higher affinity than SR140333 (0.10 nM vs. 0.74 nM) in comparable human cell lines. |
| Conditions | Radioligand binding assays using [125I]Bolton-Hunter substance P; human lymphoblastic IM9 cells and human astrocytoma U373MG cells; human brain cortex membranes. |
Why This Matters
Higher binding affinity translates directly to greater assay sensitivity and lower compound consumption in receptor occupancy and competition experiments, enabling detection of subtle pharmacological effects and reducing reagent costs.
- [1] Emonds-Alt X, et al. SSR240600 [(R)-2-(1-[2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl]-4-piperidinyl)-2-methylpropanamide], a centrally active nonpeptide antagonist of the tachykinin neurokinin-1 receptor: I. biochemical and pharmacological characterization. J Pharmacol Exp Ther. 2002;303(3):1171-1179. View Source
- [2] Aprepitant: Chemical Probes Portal. Aprepitant is a marketed potent NK1 inhibitor (IC50 = 0.1 nM, human). View Source
